molecular formula C10H10ClNO2 B1623077 2-Chloro-N-phenylacetyl-acetamide CAS No. 4488-91-9

2-Chloro-N-phenylacetyl-acetamide

Cat. No. B1623077
CAS RN: 4488-91-9
M. Wt: 211.64 g/mol
InChI Key: SLFPDCYXEHCGCK-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Synthesis Analysis

The synthesis of N-(substituted phenyl)-2-chloroacetamides involves reacting aniline with chloroacetylchloride . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-phenylacetyl-acetamide is C10H10ClNO2 . The InChI code is 1S/C10H10ClNO2/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) .


Chemical Reactions Analysis

The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against Gram-negative than Gram-positive bacteria or C. albicans .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-N-phenylacetyl-acetamide is solid . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Antibacterial Activity

2-Chloro-N-phenylacetyl-acetamide: has been studied for its potential as an antibacterial agent. Research indicates that certain acetamide derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacterial species . These compounds, including 2-Chloro-N-phenylacetyl-acetamide , can be synthesized using microwave irradiation and have shown effectiveness in inhibiting bacterial growth, which could be valuable in developing new antibiotics.

Antimicrobial Agent Synthesis

Acetamide derivatives are reported to act as effective antimicrobial agents. The 2-Chloro-N-phenylacetyl-acetamide serves as a building block for synthesizing complex heterocyclic compounds with potential antimicrobial applications . This makes it a crucial compound in the pursuit of new treatments for infectious diseases.

Antimalarial Research

In the fight against malaria, 2-Chloro-N-phenylacetyl-acetamide derivatives have shown promise as antimalarial agents. Their structure allows for the development of new drugs that could potentially treat or prevent malaria, contributing to global health efforts in eradicating this disease .

Anticancer Studies

The compound’s derivatives have been explored for their anticancer properties. By interfering with the growth and proliferation of cancer cells, these derivatives could lead to new therapeutic approaches for treating various types of cancer .

Anti-diabetic Applications

Research into diabetes treatment has also benefited from the study of 2-Chloro-N-phenylacetyl-acetamide derivatives. These compounds have been investigated for their potential to act as anti-diabetic agents, offering a new avenue for diabetes management .

Anti-tuberculosis Potential

Tuberculosis remains a significant global health challenge, and 2-Chloro-N-phenylacetyl-acetamide derivatives have been assessed for their anti-tuberculosis activity. Developing new drugs based on these derivatives could improve treatment options for those affected by tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory effects of 2-Chloro-N-phenylacetyl-acetamide derivatives have been documented, suggesting their use in treating inflammatory conditions. This research could lead to the creation of new anti-inflammatory medications .

Industrial Applications

Beyond its medical applications, 2-Chloro-N-phenylacetyl-acetamide is also used in various industrial processes. It serves as a stabilizer in the synthesis of certain products, acts as a releasing agent in plastics, contributes to film production, and is used in the creation of surfactants and soldering flux . Additionally, it plays a role in the manufacturing of organic fibers and dyes, showcasing its versatility beyond the pharmaceutical realm.

Mechanism of Action

Target of Action

It has been shown to exhibit antifungal activity against different strains ofAspergillus niger . Therefore, it can be inferred that the compound likely interacts with key proteins or enzymes in the fungal cells that are essential for their growth and survival.

Mode of Action

It has been suggested that the compound interacts with ergosterol in the plasma membrane . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. The compound’s interaction with ergosterol could alter the membrane’s properties, leading to increased permeability and eventual cell death .

Biochemical Pathways

For instance, it may disrupt ergosterol biosynthesis, a vital process for maintaining the integrity and function of the fungal cell membrane .

Pharmacokinetics

In silico studies predict that the compound has favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It is also suggested that the compound can cross the blood-brain barrier and inhibit CYP1A2 , an enzyme involved in drug metabolism.

Result of Action

The primary result of the action of 2-Chloro-N-phenylacetyl-acetamide is the inhibition of fungal growth. The compound has been shown to inhibit conidia germination and exhibit fungicidal activity against different strains of Aspergillus niger . At concentrations of 50 to 500 µg/mL, it has little hemolytic effect and a protective effect for type A and O red blood cells .

Safety and Hazards

The safety information for 2-Chloro-N-phenylacetyl-acetamide includes hazard statements H315-H318-H335 . Precautionary measures include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The compounds bearing the halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, are among the most active thanks to high lipophilicity, which allows them to pass rapidly through the phospholipid bilayer of the cell membrane . They are the most promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

properties

IUPAC Name

N-(2-chloroacetyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-10(14)12-9(13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFPDCYXEHCGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397348
Record name 2-Chloro-N-phenylacetyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-phenylacetyl-acetamide

CAS RN

4488-91-9
Record name 2-Chloro-N-phenylacetyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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